Euphorbia factor L9
Overview
Description
Euphorbia factor L9 is a diterpenoid compound isolated from the seeds of the plant Euphorbia lathyris. This compound belongs to the lathyrane-type diterpenoids, which are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects .
Mechanism of Action
Euphorbia factor L9, also known as [(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate, is a compound isolated from the Euphorbia genus . This article will delve into the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that several types of diterpenoids, a class of compounds to which this compound belongs, have been investigated for their cytotoxic activity . These compounds could induce apoptosis through the suppression of IL-6-induced and STAT3 activation, the inhibition of topoisomerase II, and the impedance of NF-κβ activation .
Mode of Action
This compound, like other diterpenoids, is believed to interact with its targets to induce apoptosis, a form of programmed cell death . This is achieved through the suppression of IL-6-induced and STAT3 activation, the inhibition of topoisomerase II, and the impedance of NF-κβ activation . These interactions result in changes at the cellular level, leading to the death of cancer cells .
Biochemical Pathways
It’s known that diterpenoids can affect various pathways related to cell growth and survival . For instance, they can inhibit the activation of NF-κβ, a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection .
Result of Action
This compound has been found to exhibit significant anticancer activity against certain cell lines . It’s believed to induce apoptosis in these cells, leading to their death . This cytotoxic activity is thought to be a result of the compound’s interaction with its targets and its effect on various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic variation of latex, from which this compound is derived, is believed to be a response to selective pressure and should thus be affected differently from other organs . This variation could provide an insight into the defensive chemical selection of plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Euphorbia factor L9 typically involves the extraction of diterpenoids from the seeds of Euphorbia lathyris. The seeds are subjected to ethanol extraction, followed by chromatographic purification methods such as column chromatography and high-performance liquid chromatography (HPLC) . The isolation process is guided by bioactivity assays to ensure the purity and efficacy of the compound .
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. This involves the use of large-scale extraction equipment and advanced chromatographic techniques to isolate the compound in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Euphorbia factor L9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Euphorbia factor L9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the reactivity and transformation of diterpenoids.
Biology: The compound is investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Comparison with Similar Compounds
- Euphorbia factor L1
- Euphorbia factor L2
- Euphorbia factor L3
- Euphorbia factor L8
Properties
IUPAC Name |
[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41NO9/c1-20-16-27-28(36(27,6)7)17-29(45-35(43)26-14-11-15-38-19-26)22(3)32(44-23(4)39)30-31(46-34(42)25-12-9-8-10-13-25)21(2)18-37(30,33(20)41)47-24(5)40/h8-16,19,21,27-32H,3,17-18H2,1-2,4-7H3/b20-16-/t21-,27+,28-,29+,30+,31-,32-,37+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVZJVTXTSJYTG-DHTCIELZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CN=CC=C5)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)[C@@H](C[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C5=CN=CC=C5)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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